molecular formula C17H32BNO4 B13456031 Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate

Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate

Cat. No.: B13456031
M. Wt: 325.3 g/mol
InChI Key: YCJWOMHDTIAMPP-UHFFFAOYSA-N
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Description

Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl group and a dioxaborolane moiety. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and coupling reactions, to introduce the dioxaborolane group . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and reagents like bis(pinacolato)diboron .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, and bases such as potassium carbonate. Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate involves its ability to participate in cross-coupling reactions. The dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst . This mechanism is crucial for the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate is unique due to its specific structural arrangement, which combines a pyrrolidine ring with a dioxaborolane moiety. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C17H32BNO4

Molecular Weight

325.3 g/mol

IUPAC Name

tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H32BNO4/c1-15(2,3)21-14(20)19-12-8-9-13(19)10-11-18-22-16(4,5)17(6,7)23-18/h13H,8-12H2,1-7H3

InChI Key

YCJWOMHDTIAMPP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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